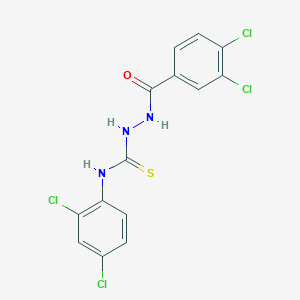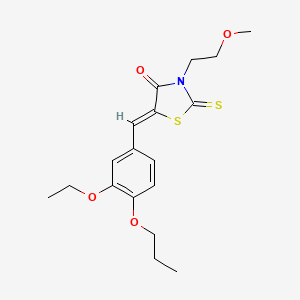
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide involves the inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation. Inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide by N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide results in the activation of the Wnt/β-catenin pathway, leading to increased cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of amyloid beta peptides in Alzheimer's disease, and improve insulin sensitivity in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its specificity towards N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which allows for the selective inhibition of this kinase without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for the compound, such as its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is known to play a critical role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)14-6-2-5-13(9-14)16(22)21-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBJMJDFWZPFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methylphenoxy)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4748766.png)


![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748787.png)

![2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
![methyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748801.png)
![N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4748804.png)

![5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate](/img/structure/B4748813.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4748843.png)
![11-(4-ethoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4748844.png)
![5-(2,4-dichlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748846.png)